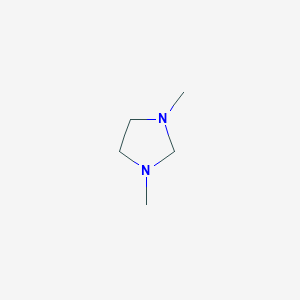

1,3-Dimethylimidazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1,3-dimethylimidazolidine |

InChI |

InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3 |

InChI Key |

SMWUDAKKCDQTPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1,3-Dimethylimidazolidine.

Chemical Structure and Properties

1,3-Dimethylimidazolidine is a saturated heterocyclic organic compound. It features a five-membered imidazolidine ring with two methyl groups attached to the nitrogen atoms at positions 1 and 3.

Chemical Identifiers:

-

IUPAC Name: 1,3-dimethylimidazolidine[1]

-

Molecular Formula: C₅H₁₂N₂[1]

-

SMILES: CN1CCN(C1)C[1]

-

InChI: InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3[1]

-

InChIKey: SMWUDAKKCDQTPV-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure of 1,3-Dimethylimidazolidine.

References

An In-depth Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI)

CAS Number: 80-73-9

Synonyms: N,N'-Dimethylethyleneurea, DMEU, DMI

This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-imidazolidinone (DMI), a versatile aprotic polar solvent. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields. It should be noted that the CAS number 80-73-9 corresponds to 1,3-Dimethyl-2-imidazolidinone, which features a carbonyl group, and is sometimes colloquially mistaken for 1,3-Dimethylimidazolidine.

Physicochemical Properties

1,3-Dimethyl-2-imidazolidinone is a colorless, high-boiling point liquid with exceptional thermal and chemical stability.[1] Its high polarity and dielectric constant make it an excellent solvent for a wide array of organic and inorganic compounds.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [3] |

| Boiling Point | 224-226 °C | |

| Melting Point | 8.2 °C | [1] |

| Density | 1.056 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 | |

| Flash Point | 93 °C (closed cup) | |

| Autoignition Temperature | 305 °C | |

| Vapor Pressure | <1 hPa at 20 °C | |

| Solubility | Soluble in water, toluene, methanol, ethanol, diethyl ether, methylene chloride, DMF, acetone, and chloroform. | |

| log KOW | -0.3 at 25 °C |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.76 (s, 6H, N-CH₃), 3.25 (s, 4H, -CH₂-CH₂-) | |

| ¹³C NMR | δ (ppm): 31.0 (N-CH₃), 46.9 (-CH₂-CH₂-), 164.3 (C=O) | |

| IR (KBr, cm⁻¹) | 2938, 2862, 1699 (C=O), 1504, 1290, 1249 | [4] |

| Mass Spectrum (m/z) | 114 (M+), 113, 70, 56, 44, 42 |

Synthesis of 1,3-Dimethyl-2-imidazolidinone

Several synthetic routes for 1,3-Dimethyl-2-imidazolidinone have been developed. The following are two common methods with detailed experimental protocols.

Synthesis from N,N'-Dimethylethylenediamine and Phosgene

This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.[5]

Experimental Protocol:

-

To a 500 mL four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, phosgene inlet tube, pH measuring electrode, and stirrer, add 100 mL of water, 17.6 g (0.2 mol) of N,N'-dimethylethylenediamine, and 30.4 g (0.3 mol) of 36% hydrochloric acid. The initial pH of the diamine solution should be approximately 7.3.[6]

-

Place 168.0 g (0.8 mol) of a 20% aqueous solution of sodium hydroxide in the dropping funnel.[2]

-

Maintain the reaction temperature at 20 °C using a cooling bath.

-

While stirring, bubble phosgene gas through the solution at a rate of 10 g/hr for two hours.[5]

-

Simultaneously, add the sodium hydroxide solution dropwise from the funnel to maintain the pH of the reaction mixture at 7.3 ± 0.2.[5]

-

After the addition of phosgene and sodium hydroxide is complete, purge the reaction apparatus with nitrogen gas (20 L/min) for 0.2 hours to remove any unreacted phosgene.[5]

-

The product, 1,3-Dimethyl-2-imidazolidinone, can then be isolated and purified by standard methods such as extraction and/or distillation.

Synthesis from 2-Imidazolidinone, Formaldehyde, and Formic Acid

This method, a variation of the Eschweiler-Clarke reaction, involves the reductive methylation of 2-imidazolidinone.

Experimental Protocol:

-

In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol, calculated as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone.[7]

-

Stir the mixture and heat to 70 °C. Maintain this temperature for 4 hours.[7]

-

After 4 hours, add 237 g (4.379 mol) of 85% formic acid to the reaction mixture.[7]

-

Heat the mixture to reflux and maintain the reflux for 12 hours.[7]

-

After the reflux period, distill off the formic acid.[7]

-

Neutralize the remaining reaction mixture with a sodium hydroxide solution.[7]

-

Perform a vacuum distillation and collect the fraction at 105-118 °C under a vacuum of 0.095 Mpa to obtain 1,3-Dimethyl-2-imidazolidinone.[7]

Applications in Research and Drug Development

1,3-Dimethyl-2-imidazolidinone is a highly effective polar aprotic solvent with a wide range of applications.

-

Replacement for Carcinogenic Solvents: DMI can be used as a substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA) in many organic reactions.[1]

-

Polymer Synthesis: It is used in the production of various polymers, including polyphenylene sulfide (PPS) and polyimide resins, where it can help control side reactions and produce high-quality materials.[7]

-

Organic Synthesis: DMI is an excellent solvent for a variety of organic reactions, particularly those involving organometallic reagents.

-

Electronic Materials: It is utilized in the production of electronic materials and as a stripper for silicon chip photoresist due to its strong penetrating ability and high-temperature resistance.[7]

-

Surface Treatment: DMI can be used as a surface treatment agent to enhance the bonding strength between various materials and epoxy resin adhesives.

-

Detergents and Dyes: It also finds applications in the formulation of detergents and in the synthesis of dyes.[2]

Safety and Handling

1,3-Dimethyl-2-imidazolidinone presents several hazards and should be handled with appropriate safety precautions.

Hazard Classifications:

-

Acute toxicity, oral (Category 4)

-

Serious eye damage (Category 1)

-

Reproductive toxicity (Category 2)

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use in a well-ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If on skin: Wash off immediately with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration.

Logical Workflow for Solvent Selection

The decision to use DMI as a solvent in a particular application often follows a logical progression based on its properties.

References

- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

- 6. KR870001899B1 - Preparation method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 1,3-Dimethylimidazolidine and its Analogue, 1,3-Dimethyl-2-imidazolidinone

Introduction

This technical guide provides a detailed overview of 1,3-Dimethylimidazolidine, including its IUPAC nomenclature and available chemical data. Due to the limited publicly available research on 1,3-Dimethylimidazolidine, this guide also offers a comprehensive review of the closely related and industrially significant compound, 1,3-Dimethyl-2-imidazolidinone (DMI). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis and detailed experimental insights.

1,3-Dimethylimidazolidine

1.1 IUPAC Name and Chemical Identity

The unequivocally correct IUPAC name for the compound with the chemical structure of an imidazolidine ring with methyl groups attached to both nitrogen atoms is 1,3-dimethylimidazolidine [1].

1.2 Chemical Properties and Data

Quantitative data for 1,3-Dimethylimidazolidine is sparse in readily available literature. The following table summarizes the key computed descriptors from the PubChem database[1].

| Property | Value | Source |

| Molecular Formula | C5H12N2 | PubChem |

| Molecular Weight | 100.16 g/mol | PubChem |

| InChI | InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3 | PubChem |

| InChIKey | SMWUDAKKCDQTPV-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CN1CCN(C1)C | PubChem |

1.3 Reactivity and Applications

Scholarly articles suggest the involvement of 1,3-dimethylimidazolidine in specific organic reactions, such as the Mannich reaction, and studies on its ring-chain tautomerism have been conducted on the NMR time scale[2]. However, detailed experimental protocols and a broad scope of its applications are not extensively documented in the provided search results.

1,3-Dimethyl-2-imidazolidinone (DMI): A Comprehensive Technical Overview

In contrast to its non-carbonyl analogue, 1,3-Dimethyl-2-imidazolidinone (DMI) is a widely used aprotic polar solvent with a wealth of available technical data.

2.1 IUPAC Name and Synonyms

The IUPAC name for this compound is 1,3-dimethylimidazolidin-2-one [3][4]. It is commonly known by several synonyms, including Dimethylethyleneurea, N,N'-Dimethylimidazolidinone, and the abbreviation DMI[3][4][5].

2.2 Physicochemical Properties

DMI is a colorless, transparent liquid with high thermal and chemical stability[4][5]. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80-73-9 | [5][6] |

| Molecular Formula | C5H10N2O | [3][4][5] |

| Molar Mass | 114.1457 g/mol | [4][5] |

| Melting Point | 8.2 °C | [4][5] |

| Boiling Point | 225 °C | [4][5] |

| Flash Point | 120 °C | [4][5] |

| Density | 1.056 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.472 | [7] |

| Water Solubility | Freely soluble | [7] |

2.3 Synthesis Protocols

Several methods for the synthesis of DMI have been developed, including the phosgene, urea, carbon dioxide, and imidazolinone methods[8][9]. The imidazolinone and phosgene methods are detailed below.

2.3.1 Imidazolinone Method

This method involves the reaction of 2-imidazolidinone with paraformaldehyde in the presence of formic acid.

-

Experimental Protocol:

-

To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone[8][9].

-

Add 237 g (4.379 mol) of 85% formic acid and heat to reflux for 12 hours[8][9].

-

Neutralize the reaction mixture with sodium hydroxide solution[8][9].

-

Perform vacuum distillation, collecting the fraction at 105-118°C under a vacuum of 0.095 MPa to yield 1,3-dimethyl-2-imidazolidinone[8][9].

-

2.3.2 Phosgene Method

This process involves the reaction of N,N'-dimethylethylene diamine with phosgene in an aqueous medium.

-

Experimental Protocol:

-

In a 300 ml four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, phosgene inlet tube, and stirrer, charge 100 ml of water and 8.8 g (0.1 mol) of N,N'-dimethylethylene diamine[10].

-

Maintain the temperature of the flask at 20°C[10].

-

Blow phosgene into the stirred solution at a rate of 10 g/hr for two hours[10].

-

Simultaneously, add an aqueous solution of a dehydrochlorinating agent (e.g., sodium hydroxide) dropwise to maintain the pH between 3.0 and 10.0 (optimally around 7.3)[10].

-

After the addition is complete, purge the system with nitrogen gas to remove any unreacted phosgene[10].

-

The product, 1,3-dimethyl-2-imidazolidinone, can then be isolated by extraction and/or distillation[10].

-

2.4 Applications

DMI is a versatile aprotic polar solvent with numerous applications in both laboratory and industrial settings.

-

Replacement for HMPA: DMI is widely used as a less carcinogenic substitute for hexamethylphosphoramide (HMPA) in various organic reactions[5].

-

Polymer Science: It serves as a solvent for the production of high-performance polymers such as polyphenylene sulfide (PPS), polyimide, and polysulfone[8][11].

-

Electronics: Due to its low viscosity and high dielectric constant, DMI is utilized as an electrolyte solvent in high-performance lithium batteries and as a stripper for photoresists in semiconductor manufacturing[8][11].

-

Organic Synthesis: Its high dielectric constant and solvating effect accelerate anionic nucleophilic reactions, making it an effective solvent for the synthesis of pharmaceuticals, agrochemicals, and dyes[11].

-

Detergents and Cleaning: DMI is also incorporated into detergents and cleaning formulations[11][12].

2.5 Signaling Pathways and Experimental Workflows

While DMI is primarily a solvent and not directly involved in biological signaling pathways, its application in chemical synthesis is crucial for producing active pharmaceutical ingredients. The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using DMI as a solvent.

Caption: Generalized workflow of a nucleophilic substitution reaction utilizing DMI as a solvent.

References

- 1. 1,3-Dimethylimidazolidine | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dimethyl-2-imidazolidinone [chemeurope.com]

- 6. DMI Solvent (CAS 80-73-9) | 1,3-Dimethyl-2-imidazolidinone Supplier | Royalchem [royal-chem.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesizing method for 1,3, dimethyl-2-imidazolidinone - Eureka | Patsnap [eureka.patsnap.com]

- 10. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

- 11. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 12. haihangchem.com [haihangchem.com]

An In-Depth Technical Guide to 1,3-Dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine is a cyclic diamine that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, including its potential for ring-chain tautomerism, make it an intriguing building block for the development of novel therapeutic agents and specialized chemical applications. This technical guide provides a comprehensive overview of 1,3-Dimethylimidazolidine, including its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities and therapeutic potential of the broader imidazolidine class of compounds.

Synonyms and Identifiers

A clear identification of chemical compounds is crucial for accurate research and communication. The following table summarizes the various names and identifiers for 1,3-Dimethylimidazolidine.

| Identifier Type | Value |

| IUPAC Name | 1,3-dimethylimidazolidine |

| CAS Number | 14103-77-6 |

| Molecular Formula | C₅H₁₂N₂ |

| Depositor-Supplied Synonyms | 1,3-dimethyl-imidazolidine, N,N'-Dimethylimidazolidine |

| Database Identifiers | SCHEMBL132482, SCHEMBL1231170, DB-328746 |

Physicochemical and Spectral Data

Understanding the physicochemical and spectral properties of 1,3-Dimethylimidazolidine is essential for its application in experimental settings. The following tables provide a summary of key quantitative data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 100.16 g/mol |

| Density | 0.903 g/mL |

| Boiling Point | 107-132 °C |

| Flash Point | 8 °C |

Table 2: Spectral Data Summary

| Spectroscopy Type | Key Data Points |

| ¹³C NMR | Spectral data available in literature[1] |

| ¹⁵N NMR | Spectral data available in literature[1] |

| GC-MS | Mass spectral data available[1] |

| Infrared (IR) | Infrared spectral data available[1] |

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolidine

The synthesis of 1,3-Dimethylimidazolidine can be achieved through the condensation reaction of N,N'-dimethylethylenediamine with formaldehyde. This reaction proceeds readily to form the cyclic imidazolidine ring structure. A related, documented procedure for the synthesis of 1,3-dimethylimidazolidine-2-thione involves the reaction of N,N'-dimethylethylenediamine, formaldehyde, and sulfur in a one-step process[2]. By omitting sulfur, the synthesis is directed towards the formation of 1,3-Dimethylimidazolidine.

Reaction Scheme:

Figure 1: Synthesis of 1,3-Dimethylimidazolidine.

Materials:

-

N,N'-Dimethylethylenediamine

-

Formaldehyde (37% aqueous solution)

-

Anhydrous potassium carbonate or another suitable drying agent

-

An appropriate organic solvent (e.g., dichloromethane or diethyl ether)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dimethylethylenediamine in a suitable organic solvent.

-

Addition of Formaldehyde: Slowly add an equimolar amount of formaldehyde solution to the stirred solution of the diamine at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Time: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove any unreacted formaldehyde and other water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like potassium carbonate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to obtain pure 1,3-Dimethylimidazolidine.

Ring-Chain Tautomerism

A significant feature of the 1,3-Dimethylimidazolidine scaffold is its potential to exist in equilibrium between a cyclic (ring) form and an acyclic (chain) form. This phenomenon, known as ring-chain tautomerism, is influenced by factors such as solvent, temperature, and the presence of substituents. The equilibrium involves the reversible intramolecular addition of one of the nitrogen atoms to the iminium ion intermediate formed from the other nitrogen and the methylene bridge. Understanding this tautomerism is critical in drug design, as the different forms may exhibit distinct biological activities and metabolic fates.[3]

Figure 2: Ring-Chain Tautomerism of 1,3-Dimethylimidazolidine.

Biological and Medicinal Chemistry Applications

While specific studies on the biological activity of 1,3-Dimethylimidazolidine are limited, the broader class of imidazolidine derivatives has been extensively investigated for its therapeutic potential across various disease areas. The imidazolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.

Table 3: Reported Biological Activities of Imidazolidine Derivatives

| Biological Activity | Description |

| Schistosomicidal | Imidazolidine derivatives have shown in vitro activity against the adult worms of Schistosoma mansoni, the parasite responsible for schistosomiasis.[4][5] |

| Anti-inflammatory & Analgesic | Certain substituted imidazolidine derivatives have demonstrated significant anti-inflammatory and analgesic properties in in vivo studies.[1] |

| Anticancer | Various imidazolidine-containing compounds have been synthesized and evaluated for their anticancer activity, with some showing promising results against different cancer cell lines.[2] |

| Anticoagulant | Some imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been reported to exhibit anticoagulant properties.[6] |

The diverse biological activities of imidazolidine derivatives highlight the potential of 1,3-Dimethylimidazolidine as a starting point for the design and synthesis of novel drug candidates. Its relatively simple structure allows for straightforward chemical modification to explore structure-activity relationships and optimize for specific therapeutic targets.

Conclusion

1,3-Dimethylimidazolidine is a versatile chemical entity with a range of synonyms and well-defined physicochemical properties. Its synthesis from readily available starting materials is straightforward. The potential for ring-chain tautomerism and the established broad biological activity of the imidazolidine scaffold make 1,3-Dimethylimidazolidine a compound of significant interest for researchers in drug discovery and development. Further investigation into the specific biological profile of 1,3-Dimethylimidazolidine and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI)

Introduction

1,3-Dimethyl-2-imidazolidinone, commonly known as DMI, is a cyclic urea with the molecular formula C₅H₁₀N₂O.[1][2] It is a colorless, transparent, and highly polar aprotic solvent with high thermal and chemical stability.[1][2][3] DMI is recognized for its excellent solvating ability for a wide range of organic and inorganic compounds.[2][3][4] Due to its properties, including a high boiling point, high flash point, and low melting point, it is utilized in various applications, including as a reaction solvent, in the manufacturing of polymers, detergents, dyestuffs, and electronic materials.[4][5] In many applications, DMI serves as a substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[2][3]

Physicochemical and Toxicological Properties

The key quantitative data for 1,3-Dimethyl-2-imidazolidinone are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1,3-Dimethyl-2-imidazolidinone

| Property | Value |

| Molecular Weight | 114.15 g/mol [6] |

| Appearance | Colorless liquid[1][3] |

| Melting Point | 8.2 °C[1][3] |

| Boiling Point | 225 °C[1][3] |

| Density | 1.06 g/cm³[2] |

| Refractive Index (n_D^20) | 1.4720 |

| Viscosity (at 25 °C) | 1.944 cP |

| Flash Point | 120 °C[1][3] |

| Autoignition Temperature | 300 °C[2] |

| Dielectric Constant (at 25 °C) | 37.6 |

Table 2: Toxicological Data for 1,3-Dimethyl-2-imidazolidinone

| Parameter | Value | Species |

| LD₅₀ (Oral) | 300 - 2,000 mg/kg | Rat[7] |

| LD₅₀ (Dermal) | 986 mg/kg | Rabbit[8][9] |

| Skin Irritation | Causes skin irritation[8] | Rabbit |

| Eye Irritation | Causes serious eye damage[7][9] | Rabbit |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[7][9] | - |

| Target Organ Toxicity | May cause damage to testes through prolonged or repeated exposure[7] | - |

Experimental Protocols

Synthesis of 1,3-Dimethyl-2-imidazolidinone

Method 1: From N,N'-Dimethylethylenediamine and Phosgene

This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.

-

Reaction: N,N'-dimethylethylenediamine is reacted with phosgene in an aqueous medium.

-

pH Control: The pH of the reaction mixture is maintained between 3.0 and 10.0 by the addition of a dehydrochlorinating agent, such as a strong base.

-

Yield: This process is reported to produce 1,3-Dimethyl-2-imidazolidinone in high yield.[10]

Method 2: From 2-Imidazolinone and Formaldehyde

This synthesis route involves the methylation of 2-imidazolinone.

-

Reaction Medium: 85% formic acid is used as the reaction medium.

-

Addition of Reactants: 2-Imidazolinone is added to the formic acid, and the mixture is cooled to 0°C. 36% formaldehyde is then added dropwise.

-

Reaction Conditions: The reaction is allowed to proceed at room temperature for 1 hour, followed by refluxing for 8 hours.

-

Workup: The formic acid is distilled off, and the residue is neutralized.

-

Purification: The final product is obtained by vacuum distillation.[5]

Purification Protocol

For applications requiring high purity, such as in electronics and pharmaceuticals, DMI is purified from an industrial grade.

-

Distillation: The primary method for purification is distillation, which can include azeotropic or extractive distillation.

-

Purification for Electronic Grade: For electronic grade DMI, which has stringent requirements for metal impurities and other contaminants, simple distillation is often insufficient.[5]

-

Purification over Calcium Hydride: For laboratory use, DMI can be purified by distillation over calcium hydride under reduced pressure. It should be stored under an inert atmosphere over 4Å molecular sieves.[4]

Generalized Protocol for Use as a Solvent in Organic Synthesis

DMI is an effective solvent for a variety of organic reactions, particularly those involving organometallic reagents.[4]

-

Solvent Preparation: Ensure the DMI is dry and of the appropriate purity for the intended reaction. If necessary, purify by vacuum distillation from calcium hydride.

-

Reaction Setup: The reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially when using air- or moisture-sensitive reagents.

-

Reagent Addition: The reactants are dissolved in DMI. Due to its high polarity, DMI can enhance the solubility of many organic and inorganic compounds.[4]

-

Temperature Control: The reaction can be heated or cooled as required by the specific transformation. DMI's high boiling point makes it suitable for high-temperature reactions.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by standard techniques such as TLC, GC, or LC-MS.

-

Workup: Upon completion, the reaction mixture is worked up. As DMI is water-soluble, it can often be removed by aqueous extraction. The product is then isolated and purified by standard methods like crystallization or chromatography.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of DMI.

Applications Overview

Caption: Major applications of 1,3-Dimethyl-2-imidazolidinone.

Toxicological Profile

Caption: A summary of the toxicological hazards of DMI.

References

- 1. US5872260A - High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same - Google Patents [patents.google.com]

- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 1,3-Dimethyl-2-imidazolidinone CAS 80-73-9 | 818212 [merckmillipore.com]

- 10. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dimethylimidazolidine (CAS RN: 14103-77-6). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.

Core Physical Properties

1,3-Dimethylimidazolidine is a cyclic diamine that exists as a colorless to slightly yellow liquid at room temperature and possesses a characteristic ammonia-like odor. The quantitative physical data for this compound are summarized in the tables below.

General and Thermal Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 107 °C | |

| 130-132 °C | ||

| Melting Point | -62 °C | |

| Flash Point | 8 °C |

Density and Refractive Index

| Property | Value | Source |

| Density | 0.903 g/cm³ | |

| Refractive Index | No experimental data available |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | Soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. | |

| XLogP3-AA (Computed) | 0.2 | [1] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of liquid involves the following steps:

-

Sample Preparation: A small volume of the liquid is placed in a test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Heating: The assembly is heated in a controlled manner, often in a heating block or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is as follows:

-

Mass Measurement of an Empty Container: A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed accurately.

-

Volume Measurement of the Liquid: The container is filled with the liquid to a calibrated mark.

-

Mass Measurement of the Filled Container: The container with the liquid is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured using a refractometer:

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is used to observe the boundary line between the light and dark fields.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should always be recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates some of these fundamental relationships for a liquid like 1,3-Dimethylimidazolidine.

Caption: Logical flow of how molecular characteristics influence key physical properties.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 1,3-Dimethylimidazolidine (DMI), a versatile polar aprotic solvent. The document details experimental protocols for the determination of these physical properties, as well as methods for its synthesis and purification, presented to aid in research and development applications.

Physicochemical Data of 1,3-Dimethylimidazolidine

The melting and boiling points of 1,3-Dimethylimidazolidine are crucial parameters for its application as a solvent in various chemical reactions and formulations. A summary of these properties from various sources is presented in the table below.

| Physical Property | Reported Value (°C) | Reported Value (°F) | Reported Value (K) |

| Melting Point | 7.5 - 8.2[1][2][3] | 45.5 - 46.8 | 280.65 - 281.35 |

| Boiling Point | 222 - 226[1][2] | 431.6 - 438.8 | 495.15 - 499.15 |

Experimental Protocols

Determination of Melting Point

The melting point of 1,3-Dimethylimidazolidine can be determined using the capillary method, a standard technique recognized by various pharmacopeias.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

-

Mortar and pestle

Procedure:

-

A small sample of 1,3-Dimethylimidazolidine is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) for an accurate determination.

-

The temperature at which the substance first begins to liquefy is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. The range between these two temperatures is the melting range.

Determination of Boiling Point

The boiling point of 1,3-Dimethylimidazolidine can be determined using a distillation method or the Thiele tube method, which is suitable for smaller sample volumes.

Apparatus:

-

Thiele tube or a distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure (Thiele Tube Method):

-

A few milliliters of 1,3-Dimethylimidazolidine are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating medium (e.g., silicone oil).

-

The side arm of the Thiele tube is gently heated, causing the temperature of the heating medium to rise.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Synthesis and Purification Workflow

The following diagram illustrates a common laboratory-scale synthesis and purification workflow for 1,3-Dimethylimidazolidine.

Caption: Laboratory synthesis and purification of 1,3-Dimethylimidazolidine.

Experimental Protocol for Synthesis and Purification

A common method for the synthesis of 1,3-Dimethylimidazolidine involves the reaction of 2-imidazolidinone with paraformaldehyde and formic acid.

Synthesis Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, 2-imidazolidinone, paraformaldehyde, and a 30-45% aqueous solution of formic acid are combined.

-

The mixture is heated to approximately 70°C and allowed to react for several hours.

-

An 85% solution of formic acid is then added, and the mixture is heated to reflux for an extended period (e.g., 12 hours).

-

After the reaction is complete, the excess formic acid is removed by distillation.

-

The reaction mixture is then neutralized with a sodium hydroxide solution.

Purification Procedure:

-

The neutralized reaction mixture will separate into an organic and an aqueous layer. The organic layer containing the crude 1,3-Dimethylimidazolidine is separated.

-

The crude product is then purified by vacuum distillation.

-

The fraction collected at the appropriate boiling point under reduced pressure yields the purified 1,3-Dimethylimidazolidine. The purity of the final product can be confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

References

An In-Depth Technical Guide to the Solubility of 1,3-Dimethylimidazolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylimidazolidine (DMI), a versatile, high-boiling, polar aprotic solvent. Understanding the solubility of DMI in various organic solvents is critical for its effective use in a wide range of applications, including chemical synthesis, polymer chemistry, and formulation development.

Core Concepts in DMI Solubility

1,3-Dimethylimidazolidine (CAS No. 80-73-9) is a cyclic urea derivative characterized by its high polarity, thermal and chemical stability.[1][2] Its excellent solvating power for a broad spectrum of organic and inorganic compounds makes it a valuable alternative to other polar aprotic solvents.[2]

The solubility of DMI in organic solvents is largely governed by the principle of "like dissolves like." As a highly polar molecule, DMI exhibits good solubility in other polar solvents. Its miscibility with a variety of common organic solvents is a key attribute for its use as a reaction medium and formulation component.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Solubility at Room Temperature |

| Alcohols | Methanol | Soluble |

| Ethanol | Miscible[3] | |

| Isopropyl alcohol | Soluble | |

| n-Octyl alcohol | Soluble | |

| Ethylene glycol | Soluble | |

| Ketones | Acetone | Miscible[3] |

| Esters | Ethyl acetate | Soluble |

| Methyl benzoate | Soluble | |

| Ethers | Ethyl ether | Miscible[3] |

| Tetrahydrofuran | Soluble | |

| Halogenated Solvents | Chloroform | Miscible[3] |

| Trichloroethylene | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Amides | Dimethylformamide | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Benzonitrile | Soluble | |

| Nitro Compounds | Nitrobenzene | Soluble |

| Nitromethane | Soluble | |

| Sulfur Compounds | Sulfolane | Soluble |

| Amines | Aniline | Soluble |

| Pyridine | Soluble | |

| Quinoline | Soluble | |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble[3] |

| Cyclohexane | Insoluble[3] |

Experimental Protocol for Determining Miscibility

The following is a general, yet detailed, methodology for determining the miscibility of 1,3-Dimethylimidazolidine with an organic solvent. This protocol is based on standard laboratory practices for assessing liquid-liquid solubility.

Objective: To determine if 1,3-Dimethylimidazolidine is miscible with a given organic solvent at a specified temperature.

Materials:

-

1,3-Dimethylimidazolidine (DMI), ≥99.5% purity

-

Test solvent, analytical grade

-

Calibrated glass vials or test tubes with closures

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Constant temperature bath

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Bring the DMI and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath for at least one hour.

-

Initial Miscibility Screening: In a series of labeled vials, prepare mixtures of DMI and the test solvent in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). The total volume in each vial can be 10 mL for ease of observation.

-

Mixing: Securely cap the vials and vortex each mixture for 2-3 minutes to ensure thorough mixing.

-

Equilibration: Place the vials back into the constant temperature bath and allow them to equilibrate for at least 30 minutes.

-

Visual Inspection: After equilibration, remove each vial and visually inspect it against a light source.

-

Miscible: The mixture will appear as a single, clear, and homogenous liquid phase with no visible interface or cloudiness.

-

Immiscible: The mixture will separate into two distinct liquid layers, often with a visible meniscus between them. The mixture may appear cloudy or form an emulsion before separation.

-

Partially Miscible: The mixture may appear clear at some ratios but form two phases at other ratios.

-

-

Documentation: Record the observations for each volume ratio at the specified temperature.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for use with 1,3-Dimethylimidazolidine based on solubility requirements.

Caption: Solvent selection workflow for 1,3-Dimethylimidazolidine.

References

In-depth Spectral Analysis of 1,3-Dimethylimidazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Dimethylimidazolidine (CAS No. 14103-77-6), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of 1,3-Dimethylimidazolidine is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

No publicly available experimental ¹H NMR data was found for 1,3-Dimethylimidazolidine.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is referenced from a study by F. A. Anet and I. Yavari.[1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results | C2 (Methylene) |

| Data not available in search results | C4/C5 (Methylene) |

| Data not available in search results | N-CH₃ (Methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectral Data

No publicly available experimental IR absorption data was found for 1,3-Dimethylimidazolidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass Spectral Data

No publicly available experimental mass spectrum fragmentation data was found for 1,3-Dimethylimidazolidine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid sample like 1,3-Dimethylimidazolidine.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).

Procedure:

-

Sample Preparation: A small amount of 1,3-Dimethylimidazolidine is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and proton-decoupled spectra are typically acquired to simplify the spectrum.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,3-Dimethylimidazolidine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 1,3-Dimethylimidazolidine between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is detected. An interferogram is generated.

-

Data Processing: The interferogram is converted into an IR spectrum (transmittance vs. wavenumber) via a Fourier transform. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,3-Dimethylimidazolidine.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated 1,3-Dimethylimidazolidine then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.

-

Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation and Visualization

The relationship between the different spectroscopic methods and the structural information they provide for 1,3-Dimethylimidazolidine can be visualized as a logical workflow.

Caption: Workflow of Spectroscopic Analysis for 1,3-Dimethylimidazolidine.

References

An In-depth Technical Guide on the Thermal and Chemical Stability of 1,3-Dimethylimidazolidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal and chemical stability of 1,3-Dimethylimidazolidine. Initial literature searches reveal a significant lack of specific experimental data for 1,3-Dimethylimidazolidine. Much of the available information pertains to the structurally related but chemically distinct compound, 1,3-Dimethyl-2-imidazolidinone (DMI), which contains a carbonyl group at the 2-position of the imidazolidine ring. The presence of this urea functional group in DMI significantly influences its stability compared to the diamine structure of 1,3-Dimethylimidazolidine.

Therefore, this guide will provide a comprehensive overview of the anticipated stability of 1,3-Dimethylimidazolidine based on the established chemistry of cyclic diamines. Furthermore, for comparative purposes and to provide a thorough resource, detailed experimental data for the highly stable solvent 1,3-Dimethyl-2-imidazolidinone (DMI) is presented.

Predicted Thermal and Chemical Stability of 1,3-Dimethylimidazolidine

While specific quantitative data for 1,3-Dimethylimidazolidine is scarce, its stability can be inferred from the general behavior of cyclic secondary amines.

Thermal Stability: Cyclic amines, in general, exhibit moderate to good thermal stability. Decomposition is likely to be initiated by C-N bond cleavage at elevated temperatures. The presence of two nitrogen atoms may influence the decomposition pathway, potentially leading to ring-opening reactions or the formation of volatile fragments. For analogous cyclic amines, decomposition onsets are often observed in the range of 150-300°C, though this is highly dependent on the specific structure and experimental conditions.

Chemical Stability:

-

Oxidative Stability: As a secondary amine, 1,3-Dimethylimidazolidine is susceptible to oxidation. Exposure to air and other oxidizing agents can lead to the formation of N-oxides, imines, and ring-opened degradation products. The rate of oxidation is expected to increase with temperature and in the presence of catalysts such as metal ions.

-

Hydrolytic Stability: 1,3-Dimethylimidazolidine is anticipated to be relatively stable towards hydrolysis under neutral and basic conditions. However, in acidic media, protonation of the nitrogen atoms can facilitate ring-opening reactions, leading to the formation of N,N'-dimethylethylenediamine. This susceptibility to acid-catalyzed hydrolysis is a key consideration in formulation and storage.

-

Reactivity with Acids and Bases: Being a basic compound, 1,3-Dimethylimidazolidine will readily react with acids to form stable salts. It is generally stable in the presence of non-oxidizing bases.

Comparative Case Study: 1,3-Dimethyl-2-imidazolidinone (DMI)

In contrast to the limited data on 1,3-Dimethylimidazolidine, the closely related compound 1,3-Dimethyl-2-imidazolidinone (DMI) is a well-characterized, highly stable aprotic polar solvent.[1][2] The presence of the urea carbonyl group significantly enhances its thermal and chemical resilience.

Physical and Thermal Properties of DMI

| Property | Value | Reference |

| Molecular Formula | C5H10N2O | |

| Molar Mass | 114.15 g/mol | |

| Boiling Point | 222-226 °C | [3][4][5] |

| Melting Point | 7.5 - 8.2 °C | [2][3] |

| Flash Point | 95 °C (closed cup) / 120 °C (open cup) | [2][3] |

| Autoignition Temperature | 300 °C | [6] |

| Density | 1.056 g/mL at 25 °C | [4][5] |

Chemical Stability of DMI

DMI is noted for its high thermal and chemical stability.[1][2] It exhibits excellent resistance to acids and alkalis, even at elevated temperatures.[3][7] It is also reported to be resistant to water, light, and oxygen.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be employed to determine the thermal and chemical stability of 1,3-Dimethylimidazolidine.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

A small sample (typically 5-10 mg) of 1,3-Dimethylimidazolidine is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve, which indicates the temperature at which significant weight loss begins.[9]

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting, boiling, and decomposition temperatures, and to quantify the energy associated with these processes.

Methodology:

-

A small, accurately weighed sample is hermetically sealed in a DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic and exothermic events, such as melting and decomposition, are recorded as peaks in the DSC thermogram.

Accelerated Stability (Forced Degradation) Studies

Objective: To identify potential degradation pathways and to assess chemical stability under various stress conditions.

Methodology:

-

Solutions of 1,3-Dimethylimidazolidine are prepared in various media (e.g., acidic, basic, aqueous, and organic solvents).

-

Samples are exposed to stress conditions such as elevated temperature (e.g., 60-80°C), light (photostability), and oxidizing agents (e.g., hydrogen peroxide).

-

At specified time points, aliquots are withdrawn and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any degradation products.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

-

The compound is stored under accelerated conditions, such as elevated temperature (e.g., 65°C) in the presence of air or oxygen.[10]

-

Periodically, samples are analyzed for the formation of oxidation products.

-

Techniques such as the Rancimat test, which measures the induction time to oxidation, can also be employed.[11]

Visualizations

Predicted Degradation Pathways of 1,3-Dimethylimidazolidine

Caption: Predicted degradation pathways for 1,3-Dimethylimidazolidine.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for thermal stability analysis.

Logical Relationship for Forced Degradation Studies

Caption: Logic diagram for forced degradation studies.

References

- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 3. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]

- 4. 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9 [sigmaaldrich.com]

- 5. 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9 [sigmaaldrich.com]

- 6. Solstice Research Chemicals [lab.solstice.com]

- 7. DMI™ (1,3-Dimethyl-2-imidazolidinone) | MITSUI CHEMICALS INDIA [in.mitsuichemicals.com]

- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polarity of 1,3-Dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the polarity of 1,3-Dimethylimidazolidine. Due to a notable lack of extensive experimental data for 1,3-Dimethylimidazolidine in scientific literature, this guide also draws comparisons with the well-characterized, structurally similar compound, 1,3-Dimethyl-2-imidazolidinone (DMI), to infer and understand its polarity.

Introduction to Polarity in Molecular Chemistry

Molecular polarity is a critical physicochemical property that influences a substance's solubility, miscibility, and interaction with other molecules. It arises from the uneven distribution of electron density within a molecule, leading to a net dipole moment. This property is of paramount importance in drug development and various chemical processes, as it governs molecular interactions, reaction kinetics, and the behavior of substances in different media.

Polarity of 1,3-Dimethylimidazolidine: A Structural Perspective

1,3-Dimethylimidazolidine is a cyclic aliphatic amine. Its molecular structure, featuring two tertiary amine groups within a five-membered ring, is the primary determinant of its polarity. The nitrogen atoms, being more electronegative than the adjacent carbon and hydrogen atoms, draw electron density towards themselves. Furthermore, each nitrogen atom possesses a lone pair of electrons, contributing significantly to the molecule's overall dipole moment.

Comparison with 1,3-Dimethyl-2-imidazolidinone (DMI)

In contrast to 1,3-Dimethylimidazolidine, its analogue with a carbonyl group, 1,3-Dimethyl-2-imidazolidinone (DMI), is a well-documented polar aprotic solvent.[1][2] The presence of the highly polar carbonyl group (C=O) in DMI significantly increases its polarity.

The polarity of DMI provides a useful benchmark for estimating the polarity of 1,3-Dimethylimidazolidine. While 1,3-Dimethylimidazolidine is expected to be polar, the absence of the strongly electron-withdrawing carbonyl group suggests that it will have a lower dipole moment and dielectric constant than DMI.

Quantitative Data

The following tables summarize the available quantitative data for 1,3-Dimethylimidazolidine (computed) and 1,3-Dimethyl-2-imidazolidinone (experimental).

Table 1: Computed Physicochemical Properties of 1,3-Dimethylimidazolidine

| Property | Value | Source |

| Molecular Formula | C5H12N2 | PubChem[3] |

| Molecular Weight | 100.16 g/mol | PubChem[3] |

| Topological Polar Surface Area | 6.5 Ų | PubChem[3] |

Table 2: Experimental Physicochemical Properties of 1,3-Dimethyl-2-imidazolidinone (DMI)

| Property | Value | Source |

| Molecular Formula | C5H10N2O | Wikipedia[1] |

| Molecular Weight | 114.1457 g/mol | Wikipedia[1] |

| Dipole Moment | 4.05 - 4.09 D | Wikipedia[2] |

| Dielectric Constant | 37.6 | Mitsui Chemicals[4][5] |

| Boiling Point | 225 °C | Wikipedia[1] |

| Melting Point | 8.2 °C | Wikipedia[1] |

| Solubility in Water | Fully miscible | Wikipedia[2] |

Experimental Protocols

Detailed experimental protocols for determining the key polarity parameters—dipole moment and dielectric constant—are outlined below. These are general methods applicable to organic liquids like 1,3-Dimethylimidazolidine.

Determination of Dipole Moment

The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent at various temperatures.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of 1,3-Dimethylimidazolidine in a nonpolar solvent (e.g., benzene or dioxane) of accurately known concentrations.

-

Capacitance Measurement: Measure the capacitance of a capacitor with the pure solvent and with each of the prepared solutions between its plates. This is typically done using a high-precision capacitance bridge.

-

Density Measurement: Measure the density of the pure solvent and each solution at the same temperatures as the capacitance measurements.

-

Refractive Index Measurement: Determine the refractive index of the pure solvent and the solutions.

-

Calculation: The total polarization of the solute at infinite dilution is calculated using the Guggenheim or Debye equation. The dipole moment is then extracted from the temperature dependence of the total polarization.

Determination of Dielectric Constant

The dielectric constant of a liquid is a measure of its ability to store electrical energy in an electric field.

Methodology:

-

Instrumentation: A dielectric constant meter, which typically consists of a parallel plate capacitor or a coaxial probe, is used.

-

Calibration: The instrument is calibrated using standard substances with known dielectric constants (e.g., air, pure water, ethanol).

-

Measurement: The sample (1,3-Dimethylimidazolidine) is placed between the plates of the capacitor or in contact with the probe. The capacitance of the sample is measured.

-

Calculation: The dielectric constant (ε) is calculated from the ratio of the capacitance of the capacitor with the sample (C) to the capacitance with a vacuum (or air) as the dielectric (C₀): ε = C / C₀. Measurements are typically performed at a specific frequency and temperature.

Visualizations

Molecular Structure and Dipole Moment

The following diagram illustrates the molecular structure of 1,3-Dimethylimidazolidine and the anticipated direction of its net dipole moment.

References

- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. 1,3-Diméthyl-2-imidazolidinone — Wikipédia [fr.wikipedia.org]

- 3. 1,3-Dimethylimidazolidine | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 5. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

The Synthesis of 1,3-Dimethyl-2-imidazolidinone: A Historical and Technical Overview

Note on Nomenclature: The compound 1,3-dimethyl-2-imidazolidinone (DMI) is a cyclic urea, and its synthesis and applications are extensively documented. The closely related compound, 1,3-dimethylimidazolidine, which lacks the carbonyl group at the 2-position, is less commonly described in the historical context of solvent development. This guide will focus on the discovery and synthesis of 1,3-dimethyl-2-imidazolidinone, which is often informally referred to by similar names.

Discovery and Early History

The history of 1,3-dimethyl-2-imidazolidinone (DMI), also known as N,N'-dimethylethyleneurea, dates back to the 1940s. The chemical giant DuPont was at the forefront of its early development, filing a patent in 1940 for its use as a solvent for acetylene storage.[1] This was followed by another patent from the same company in 1944 detailing a method for its synthesis, referring to it as s-dimethylethyleneurea.[1] Shortly after, William Boon of Imperial Chemical Industries published an alternative synthesis for what he termed 1:3-dimethyliminazolid-2-one.[1] Despite these early discoveries, it wasn't until the 1960s that the compound was more thoroughly investigated, with its adoption as a solvent beginning in the 1970s.[1]

Key Synthesis Methodologies

The synthesis of 1,3-dimethyl-2-imidazolidinone has evolved over the decades, driven by the need for safer, more efficient, and cost-effective industrial processes. The primary methods for its preparation include the phosgene, carbon dioxide, urea, and imidazolinone methods.

The Phosgene Method

One of the earliest and most direct routes to DMI involves the reaction of N,N'-dimethylethylenediamine with the highly toxic gas, phosgene.[1][2][3][4] This method, while effective, is hampered by the hazardous nature of phosgene and the corrosive hydrogen chloride byproduct.

Reaction Pathway:

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Dimethylimidazolidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,3-Dimethylimidazolidine is a saturated N-heterocyclic compound belonging to the class of aminals. Its reactivity is primarily dictated by the two nucleophilic nitrogen atoms and the inherent instability of the aminal functional group, particularly under acidic conditions. This guide elucidates the core reaction mechanisms involving 1,3-Dimethylimidazolidine, focusing on its synthesis, susceptibility to ring-opening reactions, and its crucial role as a precursor in the formation of N-Heterocyclic Carbenes (NHCs). Detailed experimental protocols for key transformations and quantitative data from related systems are provided to offer a comprehensive technical overview for research and development applications.

Core Reaction Mechanisms

The fundamental reactivity of 1,3-Dimethylimidazolidine can be categorized into three primary pathways:

-

Synthesis via Cyclization: The formation of the imidazolidine ring through the condensation of N,N'-dimethylethylenediamine with a carbonyl compound.

-

Ring-Opening Reactions: The cleavage of the heterocyclic ring, typically through hydrolysis, to revert to its precursor components.

-

Formation of N-Heterocyclic Carbene (NHC) Precursors: The transformation into 1,3-dimethylimidazolinium salts, which are the direct precursors to saturated NHCs, a vital class of organocatalysts and ligands.

Synthesis of the 1,3-Dimethylimidazolidine Ring System

The most common method for synthesizing imidazolidine rings is the acid-catalyzed condensation of a 1,2-diamine with an aldehyde or ketone. In the case of 1,3-Dimethylimidazolidine and its derivatives, N,N'-dimethylethylenediamine serves as the diamine precursor. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the final five-membered ring.

A representative example is the synthesis of 1,3-Dimethyl-2-phenylimidazolidine from N,N'-dimethylethylenediamine and benzaldehyde[1].

References

Health and Safety Information for 1,3-Dimethyl-2-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1,3-Dimethyl-2-imidazolidinone (DMI), also known as 1,3-Dimethylimidazolidin-2-one. The information is compiled from publicly available Safety Data Sheets (SDSs) and references to standardized test guidelines. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or consultation with a qualified safety professional. While this guide references standardized OECD test protocols, specific, detailed experimental methodologies for the studies conducted on DMI are not publicly available. Furthermore, information regarding specific signaling pathways of toxicity has not been identified in the public domain.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,3-Dimethyl-2-imidazolidinone |

| Synonyms | DMI, N,N'-Dimethylethyleneurea, DMEU |

| CAS Number | 80-73-9 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Structure |

Hazard Identification and Classification

1,3-Dimethyl-2-imidazolidinone is classified as a hazardous substance with the following GHS classifications:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2][3]

-

Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[1][2][3]

-

Reproductive Toxicity (Category 2) , H361: Suspected of damaging fertility or the unborn child.[1][2][3]

Hazard Pictograms:

Toxicological Data

The following tables summarize the available quantitative toxicological data for 1,3-Dimethyl-2-imidazolidinone. The referenced test guidelines provide the general methodology for these types of studies.

Acute Toxicity

| Endpoint | Value | Species | Test Guideline |

| LD50, Oral | 300 - 2,000 mg/kg | Rat (female) | OECD 423 |

| LD50, Dermal | > 2,000 mg/kg | Rabbit | OECD 402 |

Skin and Eye Irritation

| Endpoint | Result | Species | Test Guideline |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin | Rabbit | OECD 404 |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Rabbit | OECD 405 |

Sensitization

| Endpoint | Result | Species | Test Guideline |

| Skin Sensitization | Not classified as a skin sensitizer | - | OECD 429 |

Reproductive Toxicity

| Endpoint | Result |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause damage to organs (testes) through prolonged or repeated exposure. |

Experimental Protocols (General OECD Guidelines)

Detailed experimental protocols for the specific toxicology studies on 1,3-Dimethyl-2-imidazolidinone are not publicly available. However, the Safety Data Sheets reference standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The general methodologies for these guidelines are described below.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method is based on the classification of the substance into a toxicity class.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3) is dosed with the starting concentration.

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

The number of mortalities in the first group determines the dose for the next group of animals (if needed). The dosing proceeds in a stepwise manner to either confirm the toxicity class or identify a dose that causes no mortality.

-

-

Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is also directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline provides a method for assessing the acute toxicity of a substance when applied to the skin.

-

Principle: The substance is applied to the skin of experimental animals in a single dose.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

-

The exposure duration is typically 24 hours.

-

After exposure, residual test substance is removed.

-

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations are similar to those in the acute oral toxicity test.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eye.[1][2][4][5][6]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[2][4][5]

-

Test Animals: Albino rabbits are the preferred species.[4]

-

Procedure:

-

Observations: The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of the lesions is also assessed.[4]

OECD Test Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[7]

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the ears of mice.[8] A substance is classified as a skin sensitizer if it induces a stimulation index (SI) of 3 or greater.

-

Test Animals: Mice (CBA/J or CBA/Ca strains) are used.[8]

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 6, a solution of ³H-methyl thymidine is injected intravenously.

-

After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

-

-

Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

Signaling Pathways and Experimental Workflows

Specific signaling pathways for the toxicity of 1,3-Dimethyl-2-imidazolidinone have not been identified in the available literature. The reproductive toxicity observed likely involves complex mechanisms that have not been elucidated for this specific compound.

The following diagram illustrates a general workflow for toxicological assessment based on the OECD guidelines mentioned.

Caption: General workflow for toxicological assessment.

First Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Following Eye Contact: Rinse with pure water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses, if present and easy to do.[1]

-

Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Avoid contact with skin and eyes. Wear personal protective equipment.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

Exposure Controls and Personal Protective Equipment

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Color | Colorless |

| Odor | Amine-like |